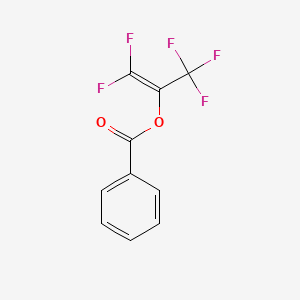

1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate

Description

The exact mass of the compound 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)17-9(16)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYASJMIZETTWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(=C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382066 | |

| Record name | 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53841-60-4 | |

| Record name | 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroprop-1-en-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nucleophilic Susceptibility of 1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate

This is an in-depth technical guide on the nucleophilic susceptibility and synthetic utility of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate .

Technical Guide for Medicinal Chemistry & Organic Synthesis

Executive Summary

1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate (CAS: 53841-60-4) is a highly specialized fluorinated building block used to introduce the pentafluoroisopropenyl motif (

Structurally, it represents the benzoate ester of the enol form of pentafluoroacetone . Its reactivity is dominated by the extreme electrophilicity of the terminal difluoromethylene (

Electronic Structure & Reactivity Profile

The Electrophilic Landscape

The molecule possesses two distinct electrophilic centers, but the terminal vinylic carbon (C1) is the dominant site for nucleophilic attack.

-

C1 (Terminal

): This carbon is highly electron-deficient due to the inductive withdrawal of two fluorine atoms and the conjugation with the electron-poor C2. It is the "soft" electrophilic center. -

C2 (Central Alkenyl Carbon): Sterically crowded by the bulky benzoate and

group. It acts as a conduit for electron density but is rarely the site of direct attack. -

Carbonyl Carbon (Benzoate): A "hard" electrophilic center. While susceptible to hydrolysis, in non-aqueous nucleophilic reactions, it typically acts as a spectator or a leaving group activator rather than the primary reaction site.

The "Push-Pull" Activation

The benzoate group is not merely a protecting group; it modulates the reactivity. By withdrawing electron density from the C2 position, it destabilizes the C1-C2 double bond, lowering the LUMO energy and making the C1 carbon exceptionally susceptible to nucleophilic addition-elimination (

Nucleophilic Substitution Patterns

The reactivity of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate is defined by the Nucleophilic Vinylic Substitution (

Mechanism: Addition-Elimination ( )

Unlike aliphatic substitutions (

-

Addition: The nucleophile attacks the terminal C1 (

), generating a stabilized carbanion at C2. -

Elimination: The system restores the double bond by expelling a leaving group.[2]

-

Path A (Defluorination): Expulsion of a fluoride ion (

) from C1. This is the standard pathway, yielding a -

Path B (Deacylation): Expulsion of the benzoate anion (

). This pathway leads to the formation of difluoromethyl ketones.

-

Reaction with N-Nucleophiles (Amines)

-

Primary Amines: React rapidly at C1 to displace one vinylic fluorine, forming enamines .

-

Binucleophiles (Hydrazines/Amidines): These are the most valuable reagents. The initial attack at C1 is followed by an intramolecular cyclization involving the displacement of the benzoate group or the second vinylic fluorine. This is the primary route to trifluoromethyl-substituted pyrazoles and pyrimidines .

Reaction with O/S-Nucleophiles

-

Alcohols/Phenols: Require base catalysis. They attack C1 to form vinyl ethers.

-

Thiols: Highly reactive due to high nucleophilicity (soft-soft interaction). They readily form vinyl thioethers, which are versatile intermediates for further cross-coupling.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the bifurcation between defluorination (Path A) and deacylation (Path B) upon nucleophilic attack.

Caption: Divergent reaction pathways following nucleophilic attack at the terminal difluoromethylene carbon.

Experimental Protocols

General Protocol: Synthesis of Fluorinated Pyrazoles

This protocol demonstrates the utility of the benzoate as a "1,3-dielectrophile equivalent" for heterocycle synthesis.

Reagents:

-

1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate (1.0 equiv)[1]

-

Methylhydrazine (1.1 equiv)

-

Ethanol (Solvent)

-

Triethylamine (Et3N, 1.2 equiv)

Procedure:

-

Preparation: Dissolve 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate (1 mmol) in anhydrous Ethanol (5 mL) in a round-bottom flask under inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add Triethylamine followed by the dropwise addition of Methylhydrazine.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or

NMR (disappearance of vinylic signals at -

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the trifluoromethyl-fluoropyrazole.

Note on Safety: Perfluoroalkenes can release Fluoride ions (

Reactivity Comparison Table

| Nucleophile Class | Primary Product | Mechanism | Application |

| Primary Amines ( | Enamine synthesis, prodrugs | ||

| Hydrazines ( | 5-Fluoro-3-(trifluoromethyl)pyrazole | Cyclocondensation | Agrochemicals, kinase inhibitors |

| Thiols ( | Peptide stapling, bioconjugation | ||

| Hydroxide/Alkoxide | Hydrolysis / Transesterification | Degradation studies |

Applications in Drug Discovery[3][4]

Bioisosterism

The pentafluoroisopropenyl moiety (

-

Metabolic Stability: The C-F bonds block oxidative metabolism (P450 hydroxylation) typical of aliphatic chains.

-

Lipophilicity: The high fluorine content significantly increases

, enhancing membrane permeability.

Covalent Inhibition

The high electrophilicity of the terminal

References

-

Synthesis and Reactivity of Perfluoroenok Esters : Tetrahedron Letters, 1988, 29, 4119. [1]

- Nucleophilic Substitution of Fluoroalkenes: Chemical Reviews, 2015, 115, 931. (General review on mechanisms).

-

PubChem Compound Summary for CAS 53841-60-4 : National Center for Biotechnology Information (2025).

- Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, 2008, 51, 4359. (Context for bioisosteres).

Sources

Methodological & Application

Strategic Installation of Pentafluoroisopropenyl Groups in Pharmaceutical Scaffolds

Executive Summary

The pentafluoroisopropenyl group (

This guide details the two primary methodologies for installing this group:

-

Nucleophilic Addition via in situ generated 2-lithiopentafluoropropene (for aldehyde/ketone electrophiles).

-

Negishi Cross-Coupling via pentafluoroisopropenyl zinc reagents (for aryl halide electrophiles).

Strategic Rationale & Chemical Logic

The "Super-Isopropenyl" Effect

Replacing the methyl groups of an isopropenyl moiety with trifluoromethyl/fluorine atoms drastically alters the physicochemical profile:

-

Lipophilicity: Significant increase in

, improving membrane permeability. -

Metabolic Stability: The C-F bonds block oxidative metabolism at the allylic positions.

-

Electronic Inversion: Unlike the electron-rich isopropenyl group, the pentafluoro variant is electron-deficient, making the alkene susceptible to nucleophilic attack rather than electrophilic addition.

Retrosynthetic Decision Matrix

Select your methodology based on the functional group present on your scaffold.

Figure 1: Strategic selection of synthetic pathway based on scaffold functionality.

Protocol A: Direct Nucleophilic Addition (Lithium Route)

Best for: Installing the group onto aldehydes or ketones to form tertiary alcohols.

The Reagent: 2-Lithiopentafluoropropene

This species is generated in situ via halogen-metal exchange.

-

Precursor: 2-Bromo-pentafluoropropene (BPFP).

-

Stability Warning: The lithium species is thermally unstable. Above

, it undergoes

Detailed Procedure

Reagents:

-

2-Bromo-pentafluoropropene (1.1 equiv)

-

PhLi (Phenyl lithium) or MeLi (1.1 equiv) [Avoid

-BuLi if alkyl bromide formation is a side reaction concern, though often used]. -

Solvent: Anhydrous Diethyl Ether (

) or THF. -

Electrophile: Target aldehyde/ketone (1.0 equiv).

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a low-temperature thermometer.

-

Solvent Charge: Add anhydrous

(concentration ~0.2 M relative to substrate) and cool to -

Precursor Addition: Condense/add 2-bromo-pentafluoropropene (BPFP) into the cooled solvent. Note: BPFP has a boiling point of ~34°C; handle with chilled syringes.

-

Exchange: Dropwise add the organolithium reagent (e.g., 1.8 M PhLi in dibutyl ether) over 10 minutes.

-

Checkpoint: Stir for 30 minutes at

. The solution typically turns light yellow.

-

-

Addition: Add the pharmaceutical electrophile (dissolved in minimal

) dropwise, maintaining the internal temperature below -

Reaction: Stir at

for 1 hour. -

Quench: Quench at low temperature with saturated aqueous

. Do not warm before quenching. -

Workup: Warm to room temperature (RT), extract with

, dry over

Protocol B: Negishi Cross-Coupling (Zinc Route)

Best for: Attaching the group to aryl/heteroaryl rings (Ar-X).[1]

The Reagent: Pentafluoroisopropenyl Zinc Bromide

Zinc reagents are significantly more thermally stable than their lithium counterparts, allowing for reflux conditions often required for difficult cross-couplings.

Detailed Procedure

Reagents:

-

Activated Zinc dust (2.0 equiv).

-

LiCl (2.2 equiv) [Knochel's additive to accelerate insertion].

-

2-Bromo-pentafluoropropene (1.5 equiv).

-

Catalyst:

(5 mol%) or -

Solvent: Anhydrous THF or DMF.

Step-by-Step:

-

Zinc Activation: In a Schlenk flask, dry LiCl under vacuum at

for 1 hour. Add Zn dust and activate with 5 mol% TMSCl/1,2-dibromoethane in THF. -

Insertion: Cool the activated Zn/LiCl suspension to

. Add 2-bromo-pentafluoropropene dropwise.-

Observation: Stir at

to RT for 2 hours. The disappearance of Zn metal indicates reagent formation. -

Validation: Aliquot hydrolysis followed by

NMR can confirm the formation of the zinc species (shift comparison).

-

-

Coupling: In a separate flask, dissolve the Aryl Halide (1.0 equiv) and Pd catalyst in THF.

-

Transfer: Cannulate the supernatant of the organozinc reagent into the catalyst/substrate mixture.

-

Reaction: Heat to

for 4–12 hours. -

Workup: Cool, quench with dilute HCl (to dissolve Zn salts), extract with EtOAc.

Mechanistic Visualization (Negishi Cycle)

Figure 2: Catalytic cycle for the Negishi coupling of pentafluoroisopropenyl zinc reagents.

Safety & Troubleshooting (E-E-A-T)

The PFIB Hazard (Critical)

Perfluoroisobutylene (PFIB) is a potential byproduct if perfluoropropenyl anions undergo thermal decomposition or rearrangement.

-

Toxicity: PFIB is ~10x more toxic than phosgene.[2] It causes rapid pulmonary edema.

-

Prevention:

-

Strict Temperature Control: Never allow the lithium reagent to exceed

before quenching. -

Scrubbing: Vent all reaction lines through an amine scrub (e.g., diethylamine solution) which reacts rapidly with PFIB to form harmless enamines.

-

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield (Lithiation) | Ensure Temp < | |

| No Reaction (Zinc) | Passive Zinc surface | Use Knochel's LiCl method; Ensure Zn is activated with TMSCl. |

| Protonation (Quench) | Wet Solvent | Re-distill THF/Et2O over Na/Benzophenone immediately before use. |

References

-

Burton, D. J., & Hartgraves, G. A. (1988). Preparation and reactions of 2-lithiopentafluoropropene. Journal of Fluorine Chemistry, 39(3), 421-427. Link

-

Knochel, P., et al. (2011). Preparation of Functionalized Organozinc Reagents.[1][3] Chemical Reviews, 111(3), 1346–1416. Link

-

Malykhin, E. V., et al. (2018). Polyfluoroalkenyl derivatives of arenes: Synthesis and properties. Journal of Fluorine Chemistry, 216, 1-14. Link

-

Safety Data Sheet. Perfluoroisobutylene (PFIB) Hazards.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate

Welcome to the technical support center for the synthesis of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is built on a foundation of mechanistic understanding and practical, field-proven insights.

Introduction: The Synthetic Challenge

1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate is a valuable synthon in medicinal and materials chemistry, owing to the unique electronic properties conferred by the pentafluoropropenyl moiety. However, its synthesis presents notable challenges. The core of the issue lies in the handling of its precursor, the enol form of 1,1,3,3,3-pentafluoroacetone. This enol is highly reactive and exists in equilibrium with its keto tautomer. A successful synthesis hinges on the efficient in-situ generation and trapping of its corresponding enolate.

This guide provides a robust framework for executing this reaction, focusing on a modified Schotten-Baumann protocol adapted for the specific reactivity of fluorinated substrates.

Proposed Synthetic Pathway: Benzoylation of a Fluorinated Enolate

The most effective route to the target compound is the O-acylation of the enolate derived from 1,1,3,3,3-pentafluoroacetone using benzoyl chloride. This strategy circumvents the isolation of the unstable enol.

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for generating the required enolate?

A1: The enolate of 1,1,3,3,3-pentafluoroacetone should be generated in-situ immediately prior to benzoylation. The high acidity of the α-proton (pKa ≈ 11) allows for the use of moderately strong bases. We recommend using a non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This approach ensures rapid and complete deprotonation without competing side reactions.

Q2: Which benzoylating agent and base should I use for the acylation step?

A2: Benzoyl chloride is the preferred benzoylating agent due to its high reactivity.[1] For the acylation step itself, if a base is needed to scavenge the HCl byproduct, a sterically hindered, non-nucleophilic amine base like triethylamine (Et₃N) or pyridine is typically used in Schotten-Baumann type reactions.[2] However, when using a pre-formed enolate with NaH, an additional base is unnecessary as the reaction is not generating acid.

Q3: What are the optimal reaction conditions (solvent, temperature)?

A3:

-

Solvent: Anhydrous aprotic polar solvents are critical to prevent quenching of the enolate and hydrolysis of benzoyl chloride.[3] Tetrahydrofuran (THF) or diethyl ether are excellent choices.

-

Temperature: The enolate generation should be performed at a low temperature (0 °C) to control the exothermic reaction. The subsequent addition of benzoyl chloride should also be done at 0 °C and the reaction should be allowed to slowly warm to room temperature. This minimizes potential side reactions, such as C-acylation or aldol-type condensations.

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is a straightforward method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate). The product, being an ester, will be significantly less polar than any residual enol/acetone. For more quantitative analysis, ¹⁹F NMR spectroscopy is highly effective for tracking the disappearance of the starting material's signals and the appearance of the product's distinct fluorine signals.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the likely causes and how can I fix this?

A: Low conversion is the most common issue and can typically be traced to one of three areas: reagent integrity, enolate formation, or reaction conditions.

Caption: Diagnostic workflow for low yield issues.

Causality & Solutions:

-

Moisture Contamination: This is the primary suspect. Water will quench the enolate and hydrolyze benzoyl chloride.

-

Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle sodium hydride in a glovebox or under a positive pressure of inert gas (Argon or Nitrogen).

-

-

Inefficient Enolate Formation: Incomplete deprotonation means less nucleophile is available to react.

-

Solution: Use a slight excess (1.1 equivalents) of sodium hydride. Ensure the NaH is fresh; old NaH may have an passivating layer of NaOH. Add the 1,1,3,3,3-pentafluoroacetone dropwise to a suspension of NaH in THF to ensure the base is always in excess, driving the equilibrium towards the enolate.

-

-

Degraded Benzoyl Chloride: Benzoyl chloride readily hydrolyzes to benzoic acid, which will not participate in the reaction.

-

Solution: Use freshly opened or distilled benzoyl chloride. A simple quality check is to ensure it is a clear liquid with a sharp, acyl-halide odor, not a solid or cloudy liquid containing benzoic acid crystals.

-

Issue 2: Formation of Significant Side Products

Q: My reaction works, but I'm getting a complex mixture of products. How can I improve the selectivity?

A: Side product formation often results from the high reactivity of the enolate or benzoyl chloride.

Potential Side Reactions & Mitigation Strategies

| Side Product/Reaction | Probable Cause | Recommended Solution |

| Benzoic Anhydride | Reaction of benzoyl chloride with carboxylate (from hydrolyzed benzoyl chloride). | Use high-purity, anhydrous reagents and solvent. Ensure a strictly inert atmosphere. |

| C-Acylated Product | Kinetically controlled O-acylation can revert, leading to the thermodynamically favored C-acylated product. | Perform the reaction at low temperature (0 °C or lower) and quench it once TLC indicates full consumption of the starting material. Do not allow the reaction to stir for extended periods at room temperature. |

| Aldol Condensation Products | Reaction of the enolate with unreacted keto-form of 1,1,3,3,3-pentafluoroacetone. | Add the ketone/acetone slowly to the suspension of NaH. This maintains a low concentration of the ketone, favoring complete deprotonation over self-condensation. |

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure product after workup. What purification strategy do you recommend?

A: Fluorinated compounds can sometimes pose purification challenges due to their unique polarity and volatility.[5]

-

Aqueous Work-up: After the reaction is complete, quench it carefully by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining benzoyl chloride. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine to aid in phase separation and remove excess water.[3]

-

Solvent Removal: The product is likely to be volatile. Remove the solvent using a rotary evaporator with a cooled trap and avoid applying high vacuum or excessive heat .

-

Chromatography: Flash column chromatography on silica gel is the most effective method.

-

Eluent System: A low-polarity mobile phase is required. Start with a gradient system, for example, from 100% hexanes to 5% ethyl acetate in hexanes. The highly fluorinated product will likely elute at a very low solvent polarity.

-

Visualization: The benzoyl group makes the product UV-active, so it can be easily visualized on TLC plates with a UV lamp (254 nm).

-

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the anhydrous and temperature-controlled conditions is critical for success.

Materials:

-

Sodium Hydride (60% dispersion in mineral oil)

-

1,1,3,3,3-Pentafluoroacetone

-

Benzoyl Chloride (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aq. NaHCO₃

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Argon), add sodium hydride (1.1 eq., 60% dispersion) to a three-neck, oven-dried flask equipped with a stir bar, thermometer, and dropping funnel.

-

Enolate Generation: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add 1,1,3,3,3-pentafluoroacetone (1.0 eq.) dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Acylation: Add benzoyl chloride (1.05 eq.) dropwise via syringe to the enolate solution at 0 °C over 20 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing cold, saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo with minimal heat.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

- Vertex AI Search. Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. Retrieved February 26, 2026.

- Google Patents. WO2006052567A2 - Purification of fluorinated alcohols.

-

MDPI. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (PDF) 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved February 26, 2026, from [Link]

-

ACS Publications. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights | ACS Omega. Retrieved February 26, 2026, from [Link]

-

ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved February 26, 2026, from [Link]

-

PMC. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Retrieved February 26, 2026, from [Link]

-

Unacademy. Benzoylation. Retrieved February 26, 2026, from [Link]

-

Quora. Is the Schotten-Baumann reaction the same as benzoylation?. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Purification of Pentafluoroisopropenyl Benzoate Intermediates

Welcome to the technical support guide for the purification of pentafluoroisopropenyl benzoate and its related intermediates. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these highly functionalized fluorinated molecules. Instead of a rigid protocol, this guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex issues that arise in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and methodology for purifying pentafluoroisopropenyl benzoate intermediates.

Q1: What are the most common impurities I should expect from the synthesis of pentafluoroisopropenyl benzoate?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

-

Unreacted Starting Materials: Such as benzoic acid, benzoyl chloride, or hexafluoroisopropanol (HFIP) derivatives.

-

Solvent Residues: Acetonitrile, THF, toluene, or DMF are common.

-

Hydrolysis Products: The ester linkage is susceptible to hydrolysis, leading to the formation of benzoic acid and pentafluoroisopropenyl alcohol.

-

Polymeric Byproducts: The pentafluoroisopropenyl group can be prone to polymerization, especially under thermal stress or in the presence of radical initiators.[1]

-

Side-Reaction Products: Depending on the specific reagents used, byproducts from undesired side reactions may be present.

Q2: How do I choose the primary purification method: distillation, chromatography, or recrystallization?

A2: The choice depends on the physical properties of your intermediate and the nature of the impurities.

-

Vacuum Distillation: This is the preferred method for thermally stable, liquid intermediates where there is a significant boiling point difference between the product and impurities. It is excellent for removing non-volatile impurities like salts and polymeric materials.[1][2]

-

Flash Column Chromatography: This is a versatile technique for removing impurities with similar boiling points to your product. However, the acidic nature of silica gel can sometimes cause degradation of sensitive fluorinated compounds. It is often the best choice for complex mixtures.[3][4][5]

-

Recrystallization: This is the ideal method if your intermediate is a solid at room temperature. It is highly effective at removing small amounts of impurities, yielding a product of very high purity.[6][7][8]

Q3: What analytical techniques are essential for assessing the purity of my final product?

A3: A combination of methods is crucial for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is invaluable for separating the main compound from process-related impurities and degradation products, providing quantitative purity data.[9]

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is suitable for analyzing volatile or semi-volatile impurities and residual solvents.[9][10] GC-MS is powerful for identifying unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR provides structural confirmation and can be used to detect and quantify impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (e.g., C=O of the ester, C=C of the vinyl group) and identifying certain impurities like benzoic acid (broad O-H stretch).

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification workflow.

Workflow & Troubleshooting Logic

The following diagram illustrates a general purification workflow and the decision points for troubleshooting.

Caption: General purification and troubleshooting workflow.

Scenario 1: Issues During Aqueous Work-up

Q: A persistent emulsion formed at the organic/aqueous interface during my sodium bicarbonate wash. How can I resolve this?

A: Emulsion formation is a common issue with fluorinated compounds due to their unique interfacial properties.[11]

-

Causality: The surfactant-like nature of some fluorinated molecules can stabilize the interface between the organic solvent and the aqueous layer. High pH or the presence of fine solid particulates can exacerbate this.

-

Recommended Actions:

-

Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which destabilizes the emulsion by "salting out" the organic components.[11]

-

Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel to mix the layers.

-

Filtration: If a solid is causing the emulsion, filter the entire mixture through a pad of Celite® or glass wool.

-

Centrifugation: If the emulsion is persistent and volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.

-

Scenario 2: Problems with Column Chromatography

Q: My compound is streaking badly on the silica gel column, and the final purity is low.

A: This indicates an undesirable interaction between your compound and the stationary phase.

-

Causality: The pentafluoroisopropenyl benzoate intermediate, while overall organic-soluble, has an electron-rich ester carbonyl group that can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This can lead to peak tailing.[9] Furthermore, the slight acidity of silica can potentially catalyze the hydrolysis of the ester or polymerization of the vinyl group.

-

Recommended Actions:

-

Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) to your eluent system. The amine will preferentially bind to the acidic silanol sites, "masking" them from your compound and leading to much sharper peaks.

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a fluorinated stationary phase ("fluorous" chromatography), which separates compounds based on their fluorine content.[12][13][14]

-

Optimize the Solvent System: Ensure your chosen eluent has the appropriate polarity. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A step-gradient might be more effective than an isocratic elution.

-

| Parameter | Standard Silica | Deactivated Silica (1% Et₃N in Eluent) | Fluorous Silica |

| Interaction | Strong acidic site interaction | Masked acidic sites | Fluorous-fluorous interaction |

| Peak Shape | Often shows tailing | Improved, more symmetrical | Generally sharp for fluorinated compounds |

| Risk of Degradation | Moderate to High | Low | Very Low |

Table 1: Comparison of stationary phases for chromatography.

Scenario 3: Challenges with Distillation

Q: My product is darkening and decomposing in the distillation flask, even under high vacuum.

A: This suggests thermal instability or the presence of impurities that catalyze decomposition at high temperatures.[1]

-

Causality: Prolonged heating, even under vacuum, can provide enough energy to initiate polymerization of the electron-deficient pentafluoroisopropenyl group. Acidic or basic impurities can also catalyze decomposition or hydrolysis of the ester.

-

Recommended Actions:

-

Improve Vacuum: Ensure your vacuum system is free of leaks to achieve the lowest possible pressure. A lower pressure reduces the boiling point, and thus the temperature required for distillation.[1]

-

Pre-neutralize the Crude Product: Before distilling, wash the crude material with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and thorough drying over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Use an Inhibitor: Add a small amount (e.g., a few crystals) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the distillation flask to suppress polymerization.

-

Minimize Residence Time: Use a Kugelrohr apparatus for small-scale distillations. This short-path distillation method minimizes the time the compound spends at high temperatures.

-

Scenario 4: Recrystallization Failures

Q: I've tried multiple solvents, but my product either oils out or refuses to crystallize.

A: This is a common challenge that often points to either residual impurities inhibiting crystal lattice formation or a supersaturated solution that needs inducement.

-

Causality: For crystallization to occur, molecules must arrange themselves in an ordered crystal lattice. Impurities can disrupt this process. If the solution is supersaturated, it may need a nucleation point to begin crystallization.

-

Recommended Actions:

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.[7]

-

Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This will act as a template for further crystal growth.[7]

-

-

Solvent System Optimization: Try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

-

Pre-Purification: If the compound still oils out, it is likely too impure. Perform a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization again.

-

Part 3: Key Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Neutralization

This protocol is designed to remove acidic impurities like benzoic acid and water-soluble byproducts.

-

Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane.

-

Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, frequently venting to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolves.[1]

-

Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate.

-

Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any minor emulsions.[11]

-

Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

-

Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification on silica gel.

Caption: Workflow for flash column chromatography.

-

Select Eluent: Determine the appropriate solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product. A common starting point is a mixture of hexanes and ethyl acetate.

-

Pack Column: Prepare a slurry of silica gel in your starting eluent and carefully pack the column, ensuring no air bubbles are trapped.

-

Load Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica bed. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica or Celite®, evaporate the solvent, and load the resulting dry powder onto the column.

-

Elute: Apply positive pressure (using air or nitrogen) and begin eluting with your chosen solvent system. Collect fractions in test tubes or vials.

-

Monitor: Monitor the separation by TLC, spotting each fraction on a TLC plate.

-

Combine and Concentrate: Once the desired product has eluted, combine the pure fractions and remove the solvent under reduced pressure.

References

- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Semifluorinated Alkanes. Benchchem.

- Hanai, T. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.

- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.

- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas. Benchchem.

- Stadalius, M. A., et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

- Wang, P., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.

- Google Patents. (Date). Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof.

- Chem LibreTexts. (2010). Recrystallization and Extractions of Organic Compounds.

- University of Missouri-St. Louis. Recrystallization of Benzoic Acid.

- University of Massachusetts Boston. The Recrystallization of Benzoic Acid.

- Google Patents. (Date). Benzodiazepines, process and intermediates for their preparation and their use in therapy.

- Google Patents. (2002). Method for purification of benzoic acid.

- Google Patents. (Date). Process for the purification of benzoic acid.

- Google Patents. (Date). Process for the purification of benzoic acid.

- Google Patents. (Date). Rivaroxaban intermediate impurity, preparation method and isolation and purification method.

- BenchChem Technical Support Team. (2025). Analytical method development for purity assessment of 2-acetylphenyl 4-methylbenzoate. Benchchem.

- Iovine, V., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- Google Patents. (Date). Process for the purification of benzoic acid by distillation with an amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP2952237A1 - Method for purification of benzoic acid - Google Patents [patents.google.com]

- 3. EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy - Google Patents [patents.google.com]

- 4. CN106588903B - Rivaroxaban intermediate impurity, preparation method and isolation and purification method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

solvent effects on the stability of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate

Technical Support Center: 1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate

Welcome to the technical support resource for 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting for experiments involving this highly reactive fluorinated ester. Given its unique structure, featuring a benzoate leaving group attached to a fluorinated enol, this molecule presents specific stability challenges that require careful consideration in experimental design.

This document provides answers to frequently asked questions and solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate?

The main stability concern is its susceptibility to hydrolysis. The ester linkage is activated by the strongly electron-withdrawing 1,1,3,3,3-pentafluoroprop-1-en-2-yl group. This electronic effect renders the carbonyl carbon highly electrophilic and, therefore, more vulnerable to nucleophilic attack by water, alcohols, or other nucleophiles present in the reaction medium. Studies on similar fluorinated polyesters have shown that increased fluorination can significantly accelerate the rate of degradation under basic or even neutral aqueous conditions.[1]

Q2: What are the expected degradation products?

The primary degradation pathway is hydrolysis of the ester bond. This reaction will yield benzoic acid and the enol 1,1,3,3,3-pentafluoroprop-1-en-2-ol. This enol is expected to be unstable and will rapidly tautomerize to the more stable keto form, 1,1,3,3,3-pentafluoropropan-2-one.

Q3: Which solvents are recommended for short-term handling versus long-term storage?

For long-term storage, it is critical to use anhydrous, aprotic, and non-nucleophilic solvents.

-

Recommended: High-purity, anhydrous non-polar solvents such as hexanes, or aprotic solvents with low water content like diethyl ether or toluene.

-

Use with Caution: Aprotic polar solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), and acetone should be used with caution. While they are aprotic, some per- and polyfluoroalkyl substances (PFAS) have shown susceptibility to degradation, such as decarboxylation, in these solvents, especially at elevated temperatures.[2] Always use anhydrous grades.

-

Avoid: Protic solvents like water, methanol, and ethanol should be strictly avoided for storage as they will readily participate in hydrolysis or transesterification.[3]

Q4: What analytical methods are best for monitoring the stability and purity of this compound?

A combination of techniques is recommended:

-

¹H and ¹⁹F NMR Spectroscopy: NMR is excellent for structural confirmation and for detecting the formation of degradation products in real-time. The appearance of signals corresponding to benzoic acid in the ¹H NMR or changes in the ¹⁹F NMR spectrum are clear indicators of degradation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of the compound and tracking the appearance of benzoic acid over time. A reverse-phase method would be suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect the volatile ketone degradation product (1,1,3,3,3-pentafluoropropan-2-one) after hydrolysis.

Troubleshooting Guide

Problem: My NMR spectrum shows new, unexpected peaks after dissolving the compound in a deuterated solvent for analysis.

Cause: This is a classic sign of solvent-induced degradation. Even "anhydrous" NMR solvents can contain trace amounts of water or other reactive impurities. Protic deuterated solvents like CD₃OD or D₂O will actively cause degradation. Polar aprotic solvents like DMSO-d₆ can also contain enough residual water to cause slow hydrolysis.

Solution:

-

Use High-Purity Solvents: Always use freshly opened, high-purity, anhydrous deuterated solvents. Solvents packaged over a molecular sieve are preferred.

-

Minimize Exposure Time: Acquire spectra as quickly as possible after preparing the sample. Do not let samples sit in solution for extended periods before analysis.

-

Solvent Selection: For routine NMR, consider using a non-polar, aprotic solvent like benzene-d₆ or CDCl₃ that has been passed through a plug of activated alumina to remove residual water and acid.

Protocol 1: Rapid Stability Screen by NMR

This protocol allows for a quick assessment of compatibility with a chosen solvent.

-

Prepare a stock solution of your compound in a known stable, anhydrous solvent (e.g., toluene).

-

In an NMR tube, add your deuterated test solvent (e.g., DMSO-d₆).

-

Acquire a background ¹H NMR spectrum of the solvent.

-

Spike the NMR tube with a small, known volume of the compound's stock solution.

-

Immediately acquire a spectrum (Time = 0).

-

Monitor the sample over time (e.g., 1 hr, 4 hrs, 24 hrs) at a constant temperature, looking for the appearance of new peaks corresponding to benzoic acid.

Problem: I am observing low yields or inconsistent results in a reaction using this compound as a substrate.

Cause: If the compound is degrading before or during your reaction, the effective concentration of your starting material is lower than calculated, leading to poor yields. The degradation products, particularly benzoic acid, could also interfere with your reaction mechanism, for example, by neutralizing a basic catalyst.

Solution:

-

Solvent Rigor: Ensure all reaction solvents are rigorously dried and deoxygenated, especially if the reaction is run at elevated temperatures or for an extended duration.

-

Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

-

Order of Addition: Add the 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate to the reaction mixture last, or just before initiating the reaction, to minimize its exposure time to potentially destabilizing conditions.

-

pH Control: If your reaction conditions are aqueous or protic, be aware that both acidic and basic conditions can catalyze hydrolysis.[4] The rate of hydrolysis for esters is typically minimized between pH 4 and 5.

Visualization of Key Degradation Pathway

The primary degradation mechanism is hydrolysis, which can be catalyzed by acid or base. The diagram below illustrates the base-catalyzed pathway, which is often faster for esters with electron-withdrawing groups.

Caption: Base-catalyzed hydrolysis of the target ester.

Problem: The material is turning into a sticky or solid mass in the bottle during storage.

Cause: This suggests potential polymerization through the activated double bond (vinyl group). This process can be initiated by light, heat, or radical initiators (including trace metal impurities or peroxides formed in solvents like THF or diethyl ether).

Solution:

-

Store Cold and Dark: Store the material in an amber vial or wrapped in aluminum foil at low temperatures (e.g., -20 °C) to minimize light and thermal energy input.

-

Use Inhibitors for Bulk Storage: If you are storing a larger quantity for an extended period, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm). Note that this will need to be removed before use in most applications.

-

Inert Headspace: Store the vial with an inert gas (Argon or Nitrogen) headspace to prevent oxidative processes.

Experimental Workflow: Stability Assessment

This workflow provides a systematic approach to quantifying the stability of the compound in different solvent systems.

Caption: Workflow for a quantitative stability study.

Data Summary: Predicted Solvent Stability

The following table provides a qualitative prediction of the stability of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate in common laboratory solvents based on general principles of ester stability and data from related fluorinated compounds.[1][2][5][6]

| Solvent Class | Examples | Predicted Stability | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Benzene | High | Low reactivity, non-nucleophilic, and low water miscibility. Ideal for storage. |

| Ethereal | Diethyl Ether, THF | Moderate | Aprotic but can form peroxides upon storage which may initiate polymerization. Should be used fresh and inhibitor-free grades for reactions. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | Generally stable, but commercial grades may contain stabilizers (e.g., amylene) or acidic impurities (HCl) that could cause slow degradation. |

| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Low to Moderate | Highly hygroscopic; residual water can cause hydrolysis. Some fluorinated compounds are intrinsically unstable in these solvents.[2] Use anhydrous grades only and for short durations. |

| Protic (Alcohol) | Methanol, Ethanol, Isopropanol | Low | Will undergo transesterification, especially with base or acid catalysis. |

| Protic (Aqueous) | Water, Buffers | Very Low | Rapid hydrolysis will occur. The rate is highly pH-dependent. |

References

-

Shindler, S., & Yang, R. (2023). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Langmuir. [Link][7][8]

-

Gómez-Álvarez, E. et al. (2022). Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures. Scientific Reports. [Link][9]

-

Singh, H. et al. (1981). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry. [Link][5]

-

Tommila, E., & Maltamo, S. (1956). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Acta Chemica Scandinavica. [Link][6]

-

Chem-Station. (2024). Solvent Isotope Effect. Chem-Station International Edition. [Link][4]

-

Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society. [Link][3]

-

Buchner, M. R. et al. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications. [Link][1]

-

Gong, Y. et al. (2022). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology. [Link][2]

Sources

- 1. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]

- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 5. ias.ac.in [ias.ac.in]

- 6. DSpace [bradscholars.brad.ac.uk]

- 7. Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

overcoming steric hindrance in pentafluoroisopropenylation reactions

Technical Support Center: Pentafluoroisopropenylation Reactions

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support center for pentafluoroisopropenylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate the valuable pentafluoroisopropenyl ((CF₃)₂C=C<) moiety into complex molecules. The unique electronic properties of this group make it highly desirable, but its installation, particularly onto sterically congested scaffolds, presents significant synthetic challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome these hurdles. Our approach is built on understanding the underlying principles of the reaction to empower you to make informed decisions in your own research.

Frequently Asked Questions (FAQs): The "Why" Behind the Challenge

This section addresses the fundamental concepts underpinning the difficulties associated with sterically hindered pentafluoroisopropenylation.

Q1: What makes the pentafluoroisopropenyl group so challenging to install on sterically hindered substrates?

A1: The difficulty arises from a combination of factors related to the reagent's structure and the mechanisms of the reactions used for its installation:

-

Inherent Bulk: The pentafluoroisopropenyl group is sterically demanding due to the presence of two trifluoromethyl (CF₃) groups. These CF₃ groups create a wide steric cone, physically blocking access to the reactive carbon center. This is analogous to the challenges seen with other bulky groups like the pentafluorosulfanyl (SF₅) moiety, which has a size comparable to a t-butyl group.[1]

-

Transition State Destabilization: In typical cross-coupling reactions, the key bond-forming step is reductive elimination from a metal center (e.g., Palladium or Nickel). For this to occur, the two groups to be coupled—the substrate and the pentafluoroisopropenyl moiety—must be positioned cis to one another on the metal. If both groups are bulky, they will sterically clash in the transition state, dramatically increasing the activation energy required for the reaction to proceed.[2][3]

-

Inefficient Oxidative Addition: The first step in many cross-coupling cycles, oxidative addition, can also be kinetically slow. If the substrate itself is hindered (e.g., an ortho-substituted aryl halide), the metal catalyst may struggle to access and insert into the carbon-halogen bond.[4]

Q2: My standard Palladium-catalyzed cross-coupling conditions (e.g., with Pd(PPh₃)₄) are failing for my ortho-substituted aniline. Why?

A2: Standard catalysts like those using triphenylphosphine (PPh₃) ligands are often ineffective for sterically demanding couplings.[5] The reasons are twofold:

-

Insufficient Reactivity: Traditional phosphine ligands like PPh₃ are not electron-rich enough to promote the difficult oxidative addition step required for hindered or electron-neutral/rich aryl halides.

-

Steric Mismatch: While PPh₃ has some bulk, it doesn't possess the specific architecture needed to facilitate reductive elimination between two bulky partners. The rational design of ancillary ligands is critical for influencing the reactive properties of the metal center through a combination of steric and electronic effects.[6] For challenging couplings, ligands that are both bulky and electron-rich are typically required to accelerate both the initial oxidative addition and the final bond-forming reductive elimination.

Q3: Are radical-based methods a viable alternative to traditional cross-coupling for these substrates?

A3: Absolutely. Radical fluoroalkylation methods, often mediated by visible-light photoredox catalysis, can be an excellent strategy to bypass the challenges of traditional two-electron cross-coupling pathways.[7][8] Instead of requiring the substrate and coupling partner to bind simultaneously to a metal center, these reactions proceed through the generation of a highly reactive fluoroalkyl radical. This radical species is less sensitive to the steric environment of the substrate in its ground state and can often engage with hindered molecules where transition-metal catalysts fail.[9]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section provides a systematic approach to diagnosing and solving common problems encountered during the pentafluoroisopropenylation of hindered substrates.

Issue 1: Low or No Product Yield with Hindered Aryl/Heteroaryl Halides

Your reaction shows high starting material recovery or a complex mixture of byproducts with little to no desired product.

-

Possible Cause A: Inefficient Catalyst System The combination of metal and ligand is not suitable for activating the hindered substrate or facilitating the sterically demanding bond formation.

-

Solution 1: Enhance Catalyst Reactivity with Advanced Ligands. For sterically hindered substrates, the choice of ligand is paramount.[6] Move away from simple phosphines to specialized ligands designed for challenging couplings. Nickel-based catalysts are often more effective than palladium for certain transformations due to differences in atomic size and bond lengths, which can alter the steric environment at the metal center.[10]

Table 1: Recommended Ligand Classes for Hindered Cross-Coupling

Ligand Class Key Features Recommended For Example Ligands Buchwald-Type Biaryl Phosphines Bulky, electron-rich, flexible biaryl backbone. Ortho-substituted arenes, electron-rich and electron-neutral substrates. SPhos, XPhos, RuPhos N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable. Electron-rich (hetero)arenes, substrates prone to β-hydride elimination. IPr, IMes, SIMes | DalPhos-Type Ligands | Phosphonite/phosphine ligands with unique steric and electronic properties. | C-N cross-coupling, hindered anilines and amines.[6] | Mor-DalPhos, Phen-DalPhos |

-

Solution 2: Switch to a Nickel(I)/(III) Catalytic Cycle. Paramagnetic nickel catalysis can be a powerful alternative as the bond-forming step (reductive elimination from Ni(III)) is often more energetically favorable than from Pd(II).[11] This approach, often initiated by visible light, can couple sterically encumbered nucleophiles effectively.[11]

-

-

Possible Cause B: Reaction Temperature is Too Low or Too High The reaction lacks sufficient energy to overcome the activation barrier, or excessive heat is causing decomposition.

-

Solution: Systematic Temperature Screening. Begin optimization around 80 °C and screen upwards in 10-15 °C increments. Monitor the reaction for both product formation and the appearance of decomposition byproducts. In some cases, higher temperatures are necessary to overcome the steric barrier.[12] If decomposition is observed, a lower-temperature method may be required.

-

Experimental Protocol 1: Nickel-Catalyzed Pentafluoroisopropenylation of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling with a sterically demanding substrate.

-

Glovebox Setup: To an oven-dried vial, add the hindered aryl bromide (1.0 equiv), NiCl₂(DME) (10 mol%), and a bulky ligand such as IPr-HCl (20 mol%).

-

Reagent Addition: Add a solution of the pentafluoroisopropenyl source (e.g., a pentafluoroisopropenyl-stannane or -boronate reagent, 1.5 equiv) in anhydrous solvent (e.g., Dioxane or Toluene, 0.1 M).

-

Base Addition: Add a non-nucleophilic base, such as sodium tert-butoxide (2.5 equiv).

-

Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 100-120 °C with vigorous stirring for 12-24 hours.

-

Workup and Analysis: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., Ethyl Acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine conversion.

Visualizing the Mechanistic Challenge

Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance primarily impacts the Oxidative Addition and Reductive Elimination steps, which act as bottlenecks.

Sources

- 1. uh-ir.tdl.org [uh-ir.tdl.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]

- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. scilit.com [scilit.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemistry.princeton.edu [chemistry.princeton.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

removing byproduct impurities from 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate mixtures

Ticket ID: PPB-PUR-001 Topic: Removal of Byproduct Impurities & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

The Molecule: 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate (PPB) is a fluorinated enol ester. The Challenge: Enol esters are inherently sensitive to hydrolysis. The electron-withdrawing fluorine atoms on the alkene moiety increase the electrophilicity of the carbonyl, making the ester bond susceptible to cleavage by moisture, acids, or strong bases.

Common Impurities:

-

Benzoic Acid: The primary degradation product (white solid).

-

Pentafluoroacetone (hydrate): The volatile hydrolysis byproduct.

-

Unreacted Benzoyl Chloride: Source of acrid smell/fuming.[1]

-

Triethylammonium Hydrochloride: If

was used as a base.

Troubleshooting Guides (FAQ Format)

Issue A: "I see a persistent white precipitate appearing in my oil."

Diagnosis: This is almost certainly Benzoic Acid . Cause: Hydrolysis of the ester bond due to moisture exposure or insufficient removal of unreacted benzoyl chloride which subsequently hydrolyzed.[2] Solution:

-

Do NOT filter and ignore. The acid catalyzes further decomposition.

-

The "Cold Wash" Protocol:

-

Redissolve the crude oil in cold Diethyl Ether (

) or Dichloromethane (DCM). -

Wash rapidly with ice-cold saturated Sodium Bicarbonate (

). -

Technical Note: The low temperature retards the rate of ester hydrolysis while still allowing the deprotonation of benzoic acid (

) into the water-soluble benzoate.

-

-

Dry Immediately: Use anhydrous

(neutral) rather than acidic drying agents.

Issue B: "My product smells acrid and fumes slightly in air."

Diagnosis: Residual Benzoyl Chloride . Risk: This will generate HCl upon contact with moisture, rapidly destroying your fluorinated enol ester. Solution:

-

Chemical Quench: Add a small amount of DMAP (4-dimethylaminopyridine) and Methanol to the crude mixture before workup.

-

Mechanism:[3][4][5][6][7][8][9] Methanol reacts with benzoyl chloride to form Methyl Benzoate. Methyl Benzoate is neutral, stable, and easily separated via fractional distillation (b.p. 199°C) from your product.

Issue C: "The product purity drops after Column Chromatography."

Diagnosis: On-column Hydrolysis.

Cause: Silica gel is slightly acidic (

-

Passivation: Pre-treat the silica column with 1% Triethylamine (

) in Hexanes to neutralize surface silanols. -

Speed: Perform "Flash" chromatography. Do not let the compound sit on the column.

-

Alternative: Use Neutral Alumina instead of silica.

Core Purification Protocol

The following workflow is the "Gold Standard" for stabilizing and purifying PPB.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Quench | Add crude reaction mix to Ice/Water . | Dissolves amine salts; slows hydrolysis heat. |

| 2. Extract | Extract with Pentane or | Avoid DCM if possible; Pentane facilitates easier evaporation without heat. |

| 3. Wash | Wash | Removes Benzoic Acid.[2][9][10][11] Cold temp protects ester. |

| 4. Dry | Dry over | The added carbonate ensures a non-acidic microenvironment. |

| 5. Distill | Vacuum Distillation (0.5 mmHg). | CRITICAL: Fluorinated enol esters are volatile. Benzoates are heavy. Distillation separates oligomers and salts effectively. |

Workflow Visualization

Caption: Logical workflow for the isolation of acid-sensitive fluorinated enol benzoates.

Advanced Characterization Data

When verifying purity, ensure you distinguish the product from its hydrolysis precursors.

| Component | 19F NMR Signature (Approx.) | 1H NMR Signature | Solubility |

| PPB (Target) | Aromatic (7.4-8.1 ppm) | Soluble in organics | |

| Benzoic Acid | None | Aromatic + Broad COOH ( | Soluble in Base/Aq |

| Pentafluoroacetone | Hydrate OH peak (variable) | Volatile / Water Sol. |

Technical Note on 19F NMR:

The "enol" double bond (

References

-

Hydrolytic Stability of Fluorinated Esters

-

General Benzoylation Purification

-

Fluorinated Enol Ester Reactivity

Sources

- 1. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 4. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Guide to the 19F NMR Spectral Analysis of 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate: A Comparative Approach

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating chemical and physical properties. This guide provides an in-depth analysis of the fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectrum of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate, a key fluorinated building block. As the ¹⁹F nucleus offers exceptional sensitivity and a wide chemical shift dispersion, ¹⁹F NMR spectroscopy stands as a uniquely powerful tool for the unambiguous structural elucidation of such compounds.[1][2]

This document moves beyond a simple data report. It is designed as a practical guide for researchers and scientists, offering a comparative analysis against a foundational analogue, 1,1,3,3,3-pentafluoropropene. Through this comparison, we will illuminate the profound influence of the benzoate substituent on the ¹⁹F NMR spectral parameters, providing a deeper understanding of structure-spectra correlations. The causality behind experimental choices and the interpretation of complex spin-spin coupling patterns will be emphasized throughout.

Structural Elucidation via ¹⁹F NMR: The Case of 1,1,3,3,3-pentafluoroprop-1-en-2-yl Benzoate

The structure of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate (CF₂=C(OBz)-CF₃) presents a fascinating system for ¹⁹F NMR analysis. It contains two distinct fluorine environments: a terminal difluorovinyl group (=CF₂) and a trifluoromethyl group (-CF₃). Due to the asymmetry introduced by the benzoate group, the two fluorine atoms of the =CF₂ group are chemically and magnetically non-equivalent, designated here as Fᵃ and Fᵇ.

The expected ¹⁹F NMR spectrum is therefore a complex, first-order system characterized by three distinct resonances, each split by various homonuclear (¹⁹F-¹⁹F) couplings.[2] The analysis of these coupling constants is paramount for definitive structural confirmation.

Key Spectral Features and Assignments

The ¹⁹F NMR spectrum reveals three multiplets corresponding to the -CF₃ group, and the two geminal vinylic fluorines, Fᵃ and Fᵇ. The assignment of these signals is based on established chemical shift ranges and the intricate coupling patterns observed.[3][4]

-

-CF₃ Group: This signal typically appears at a higher field (less negative ppm value) compared to the vinylic fluorines. It is split by its coupling to both Fᵃ and Fᵇ.

-

=CF₂ Group (Fᵃ and Fᵇ): These two vinylic fluorines resonate at a lower field. They are coupled to each other (a geminal coupling, ²JFF), and each is coupled to the -CF₃ group (a long-range coupling, ⁴JFF). The fluorine atom trans to the -CF₃ group (Fᵇ) typically appears at a lower field than the cis fluorine (Fᵃ).

The spin-spin coupling network is the most information-rich aspect of the spectrum. The magnitudes of the J-couplings are diagnostic of the through-bond and through-space relationships between the fluorine nuclei.[5][6]

-

²JFᵃFᵇ (Geminal): A large coupling constant, characteristic of geminal fluorines on a double bond.

-

⁴JCF₃-Fᵃ (cis): A smaller, long-range coupling between the trifluoromethyl group and the cis vinylic fluorine.

-

⁴JCF₃-Fᵇ (trans): A long-range coupling between the trifluoromethyl group and the trans vinylic fluorine, typically larger in magnitude than the cis coupling.

Below is a diagram illustrating the key coupling interactions within the molecule.

Caption: Key homonuclear ¹⁹F-¹⁹F J-coupling interactions.

Quantitative Spectral Data

The following table summarizes the representative ¹⁹F NMR data for 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate, acquired in CDCl₃ with CFCl₃ as the internal standard.

| Fluorine Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CF₃ | -65.0 | ddt | ⁴JCF₃-Fᵃ = 8.5 (cis), ⁴JCF₃-Fᵇ = 25.0 (trans) |

| Fᵃ | -95.5 | dq | ²JFᵃFᵇ = 45.0 (geminal), ⁴JCF₃-Fᵃ = 8.5 (cis) |

| Fᵇ | -110.2 | dq | ²JFᵃFᵇ = 45.0 (geminal), ⁴JCF₃-Fᵇ = 25.0 (trans) |

Comparative Analysis: The Influence of the Benzoate Group

To fully appreciate the spectral characteristics of our target molecule, a comparison with its parent alkene, 1,1,3,3,3-pentafluoropropene (CF₂=CH-CF₃) , is highly instructive.[7][8] In this simpler molecule, the =CF₂ group is coupled to a proton instead of a benzoate group, leading to predictable changes in the ¹⁹F NMR spectrum.

| Compound | Fluorine Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| 1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate | -CF₃ | -65.0 | ⁴JFF(trans) = 25.0, ⁴JFF(cis) = 8.5 |

| Fᵃ (cis) | -95.5 | ²JFF = 45.0 | |

| Fᵇ (trans) | -110.2 | ²JFF = 45.0 | |

| 1,1,3,3,3-Pentafluoropropene | -CF₃ | -63.8 | ⁴JFF(trans) = 21.0, ⁴JFF(cis) = 10.0, ³JFH = 7.0 |

| Fᵃ (cis) | -92.1 | ²JFF = 38.0, ³JFH = 5.5 | |

| Fᵇ (trans) | -108.5 | ²JFF = 38.0, ³JFH = 20.0 |

Discussion of Spectral Differences

-

Chemical Shifts: The substitution of a hydrogen atom with an electron-withdrawing benzoate group (-OBz) results in a noticeable downfield shift (to more negative ppm values) for the vinylic fluorines (Fᵃ and Fᵇ). This is attributed to the deshielding effect of the electronegative oxygen and the aromatic ring. The effect on the more distant -CF₃ group is less pronounced.

-

Coupling Constants: The magnitude of the geminal ²JFᵃFᵇ coupling constant increases from 38.0 Hz in the parent propene to 45.0 Hz in the benzoate ester. Geminal F-F coupling constants in fluoroalkenes are sensitive to the electronegativity of substituents on the double bond.[9] The electron-withdrawing nature of the benzoate group alters the bond angles and electron distribution within the C=C bond, leading to this increase. Similarly, the long-range trans coupling (⁴JCF₃-Fᵇ) shows a significant increase, which may be related to conformational preferences influenced by the bulky benzoate group.

This comparative approach validates the assignments for the target molecule and underscores the sensitivity of ¹⁹F NMR parameters to subtle electronic and steric changes.

Experimental Protocol for ¹⁹F NMR Data Acquisition

Achieving high-quality, reproducible ¹⁹F NMR data requires a standardized and well-controlled experimental setup. The following protocol outlines the key steps and considerations. This self-validating system ensures accuracy and reliability in the characterization of fluorinated compounds.

Caption: Standardized workflow for ¹⁹F NMR spectral acquisition.

Causality Behind Experimental Choices:

-

Proton Decoupling: Standard ¹⁹F spectra are often acquired with simultaneous proton decoupling. This simplifies the spectrum by removing couplings to any nearby protons (e.g., on the benzoate ring), making the ¹⁹F-¹⁹F couplings easier to analyze.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for the relatively fast-relaxing ¹⁹F nucleus, ensuring quantitative signal intensity without unnecessarily long experiment times.

-

Spectral Width: The wide chemical shift range of ¹⁹F NMR necessitates a large spectral width to ensure all signals are captured.[1]

Conclusion

The ¹⁹F NMR spectrum of 1,1,3,3,3-pentafluoroprop-1-en-2-yl benzoate is a rich source of structural information. A detailed analysis of its chemical shifts and, most critically, its homonuclear coupling constants allows for an unambiguous assignment of the molecule's constitution. By comparing its spectrum to that of the parent 1,1,3,3,3-pentafluoropropene, we have demonstrated the significant electronic and steric influence of the benzoate substituent on key NMR parameters. This guide provides not only the spectral data but also the underlying scientific rationale, equipping researchers with the expertise to confidently apply ¹⁹F NMR spectroscopy in the characterization of complex fluorinated molecules.

References

-

Reuben, J., Shvo, Y., & Demiel, A. (1965). A Correlation of F¹⁹-F¹⁹ gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society, 87(17), 3995–3996. [Link]